molecular formula C7H9NO B3345968 Methanamine, N-[(5-methyl-2-furanyl)methylene]- CAS No. 112668-53-8

Methanamine, N-[(5-methyl-2-furanyl)methylene]-

Cat. No.: B3345968
CAS No.: 112668-53-8
M. Wt: 123.15 g/mol
InChI Key: PWZGLPXDQVJMBY-UHFFFAOYSA-N
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Description

Methanamine, N-[(5-methyl-2-furanyl)methylene]- is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-[(5-methyl-2-furanyl)methylene]- can be synthesized through the reductive amination of furfurals. The process involves the reaction of 5-hydroxymethylfurfural with aniline derivatives in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is typically conducted in a solvent like benzene or toluene under reflux conditions with a Dean-Stark trap for azeotropic water removal .

Industrial Production Methods

Industrial production of Methanamine, N-[(5-methyl-2-furanyl)methylene]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(5-methyl-2-furanyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The furan ring allows for electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and oxidized furan compounds .

Scientific Research Applications

Methanamine, N-[(5-methyl-2-furanyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanamine, N-[(5-methyl-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release formaldehyde, which exhibits bactericidal properties. This mechanism is particularly effective in acidic environments where the hydrolysis rate is enhanced .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-furfurylamines: These compounds share a similar furan ring structure and exhibit comparable chemical properties.

    Furan-2-carboxaldehyde derivatives: These compounds also contain the furan ring and are used in similar applications.

Uniqueness

Methanamine, N-[(5-methyl-2-furanyl)methylene]- is unique due to its specific structure, which allows for diverse chemical reactions and potential biological activities. Its ability to release formaldehyde upon hydrolysis sets it apart from other furan derivatives, making it valuable in specific applications .

Properties

IUPAC Name

N-methyl-1-(5-methylfuran-2-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(9-6)5-8-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZGLPXDQVJMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445268
Record name Methanamine, N-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112668-53-8
Record name Methanamine, N-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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